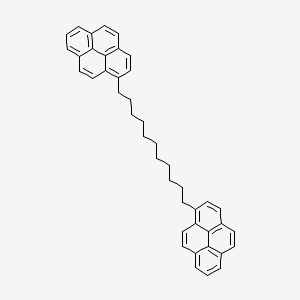

1,1'-(Undecane-1,11-diyl)dipyrene

Description

1,1'-(Undecane-1,11-diyl)dipyrene is a symmetric organic compound comprising two pyrene moieties connected by a linear undecane (C11H22) alkyl chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, high photostability, and π-π stacking propensity. The undecane linker introduces flexibility, which modulates intermolecular interactions and solubility in nonpolar solvents. This compound is of interest in materials science for applications such as organic semiconductors, fluorescent sensors, and supramolecular assemblies. Its synthesis typically involves coupling pyrene derivatives via alkylation reactions using dihaloalkanes or similar reagents.

Properties

CAS No. |

61549-32-4 |

|---|---|

Molecular Formula |

C43H40 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

1-(11-pyren-1-ylundecyl)pyrene |

InChI |

InChI=1S/C43H40/c1(2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34)3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35/h10-11,14-29H,1-9,12-13H2 |

InChI Key |

YWOKAJCQJHAWOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(Undecane-1,11-diyl)dipyrene typically involves the reaction of pyrene with an undecane chain under specific conditions. The synthetic route may include:

Chemical Reactions Analysis

1,1’-(Undecane-1,11-diyl)dipyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized pyrene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

1,1’-(Undecane-1,11-diyl)dipyrene has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong luminescent properties.

Biology: Employed in the study of biological membranes and cellular processes, where its fluorescence helps in tracking molecular interactions.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in medical imaging.

Mechanism of Action

The mechanism of action of 1,1’-(Undecane-1,11-diyl)dipyrene involves its interaction with molecular targets through its aromatic rings. The compound can intercalate into DNA, affecting gene expression and cellular processes. Its fluorescence allows for the visualization of these interactions, making it a valuable tool in molecular biology .

Comparison with Similar Compounds

Research Implications

- Material Design : Flexible alkyl linkers (e.g., undecane) reduce crystallinity, favoring amorphous phases in organic electronics, while rigid linkers (e.g., Compound 8) enhance charge transport via conjugation .

- Fluorescence Tuning : Compound 23’s red emission highlights the role of electron-deficient cores in shifting emission wavelengths, a strategy adaptable to pyrene systems via functionalization .

- Environmental Impact: Non-fluorinated analogs like the target compound avoid the bioaccumulation risks associated with perfluorinated chains .

Data Tables

Table 1: Structural and Photophysical Comparison

| Compound | Linker Type | Functional Groups | UV-Vis λmax (nm) | Fluorescence λem (nm) |

|---|---|---|---|---|

| 1,1'-(Undecane-dipyrene) | Undecane (flexible) | None | ~340–360 (est.) | ~400–450 (est.) |

| Compound 8 | Phenylene-bis(oxy) | Chloromethyl, ether | 204–344 | Not reported |

| Compound 23 | Dibenzo-dioxecino | Triazole, enone, dimethylamino | 416 | 536 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.